molecular formula C32H32Br2N4O4 B1348333 Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate CAS No. 5432-34-8

Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

Cat. No.: B1348333
CAS No.: 5432-34-8
M. Wt: 696.4 g/mol
InChI Key: ANQNJVZEPHTSKZ-UHFFFAOYSA-N
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Description

Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate is a complex organic compound with the molecular formula C32H32Br2N4O4 and a molecular weight of 696.4 g/mol. This compound is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, which are significant in various biological systems, including hemoglobin and chlorophyll.

Preparation Methods

The synthesis of Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate typically involves multi-step organic synthesis. The preparation methods often include:

    Bromination: Introduction of bromine atoms into the porphyrin ring.

    Esterification: Formation of the ester group through the reaction of carboxylic acids with alcohols.

    Methoxylation: Introduction of methoxy groups to the compound.

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex porphyrin derivatives.

    Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar compounds to Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate include other porphyrin derivatives such as:

    Tetraphenylporphyrin (TPP): A simpler porphyrin derivative used in various chemical and biological studies.

    Hematoporphyrin: A naturally occurring porphyrin used in medical applications.

    Chlorophyll derivatives: Compounds related to the natural pigment found in plants.

The uniqueness of this compound lies in its specific functional groups and bromination pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32Br2N4O4/c1-15-19(7-9-29(39)41-5)25-14-26-20(8-10-30(40)42-6)16(2)22(36-26)12-27-32(34)18(4)24(38-27)13-28-31(33)17(3)23(37-28)11-21(15)35-25/h11-14,37-38H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQNJVZEPHTSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)Br)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328299
Record name methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-34-8
Record name NSC18513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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